molecular formula C21H21N5O B7690899 N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

Cat. No. B7690899
M. Wt: 359.4 g/mol
InChI Key: RTSIQDWEIBQVRH-UHFFFAOYSA-N
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Description

“N-(1-Isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is a chemical compound with the molecular formula C20H26N4O . It is a derivative of the pyrazoloquinoline system .


Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives, such as “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide”, often involves reactions where one of the reactants is an aromatic amine and the other is a pyrazole derivative . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .


Molecular Structure Analysis

The molecular structure of “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is based on a pyrazolo[3,4-b]quinoline core . This core can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

“N-(1-Isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” has a molecular formula of C20H26N4O, an average mass of 338.447 Da, and a monoisotopic mass of 338.210663 Da .

Future Directions

The research on pyrazoloquinoline derivatives, including “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide”, is ongoing. The development of new synthetic processes and the exploration of their biological properties are areas of active research .

properties

IUPAC Name

N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-13(2)12-26-20-17(11-16-5-4-14(3)10-18(16)23-20)19(25-26)24-21(27)15-6-8-22-9-7-15/h4-11,13H,12H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSIQDWEIBQVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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